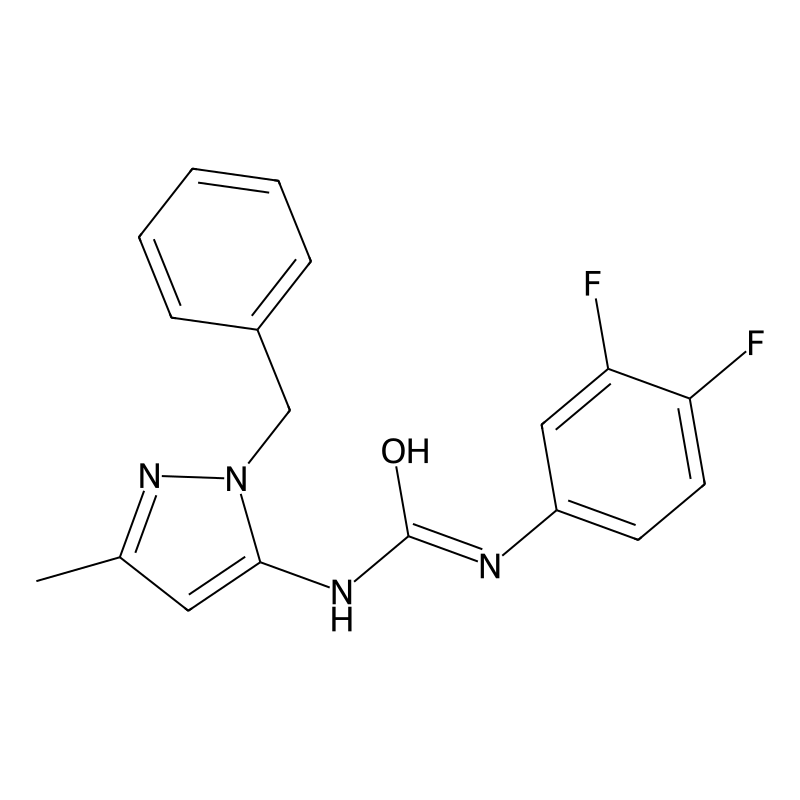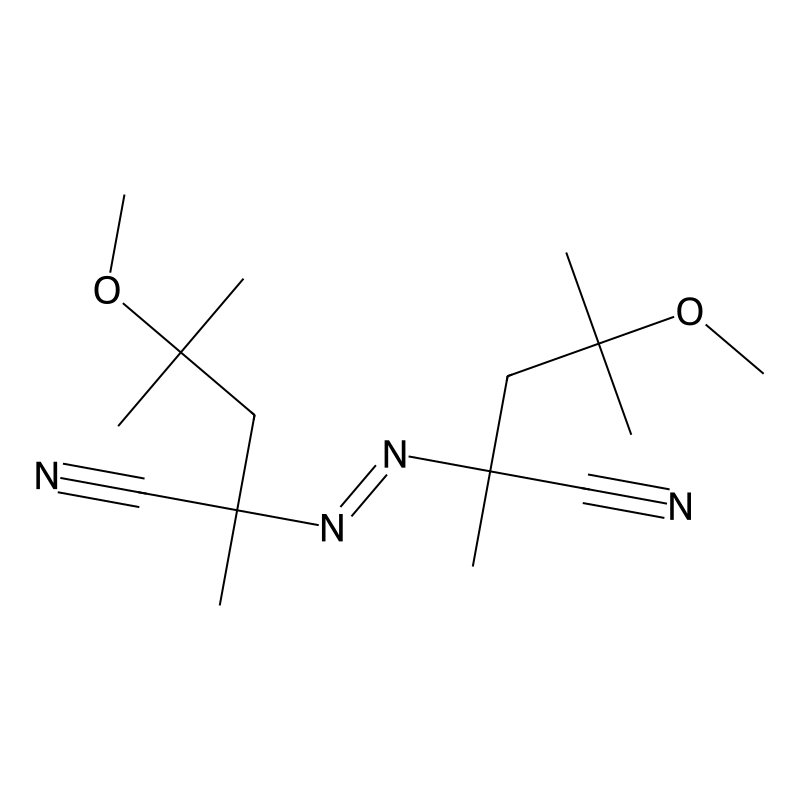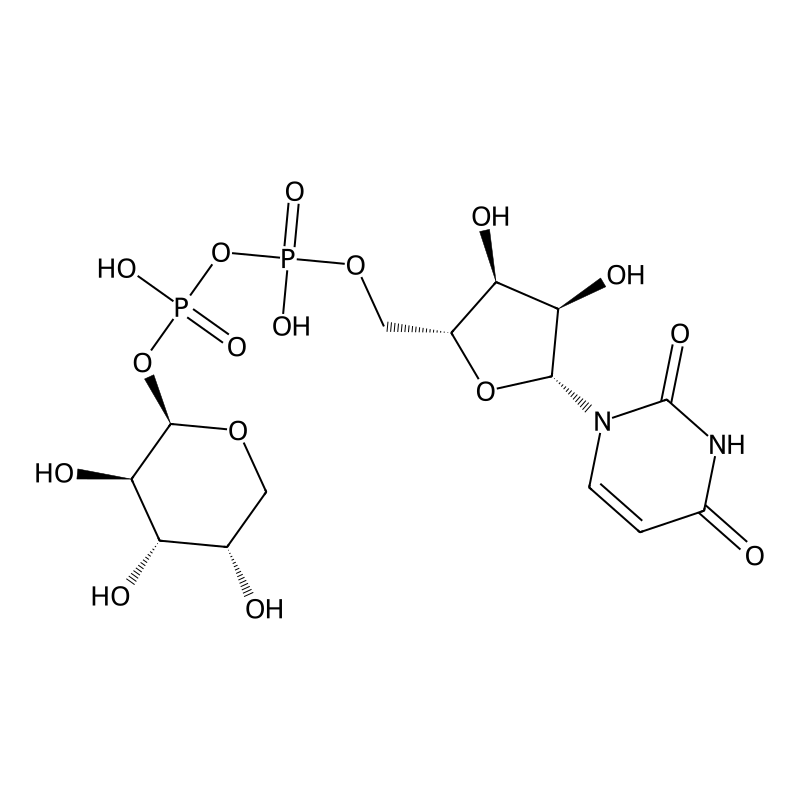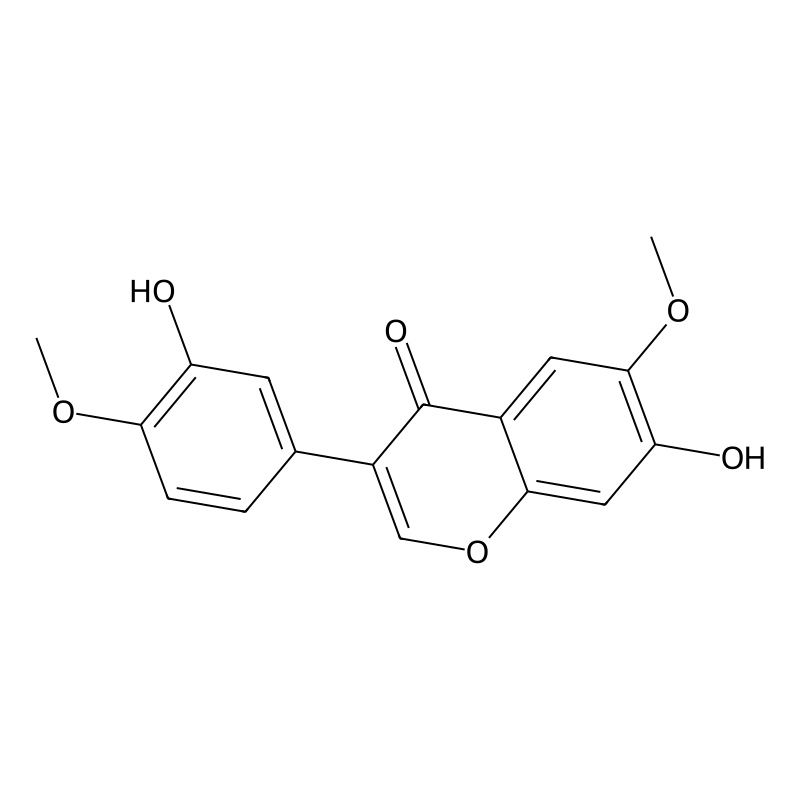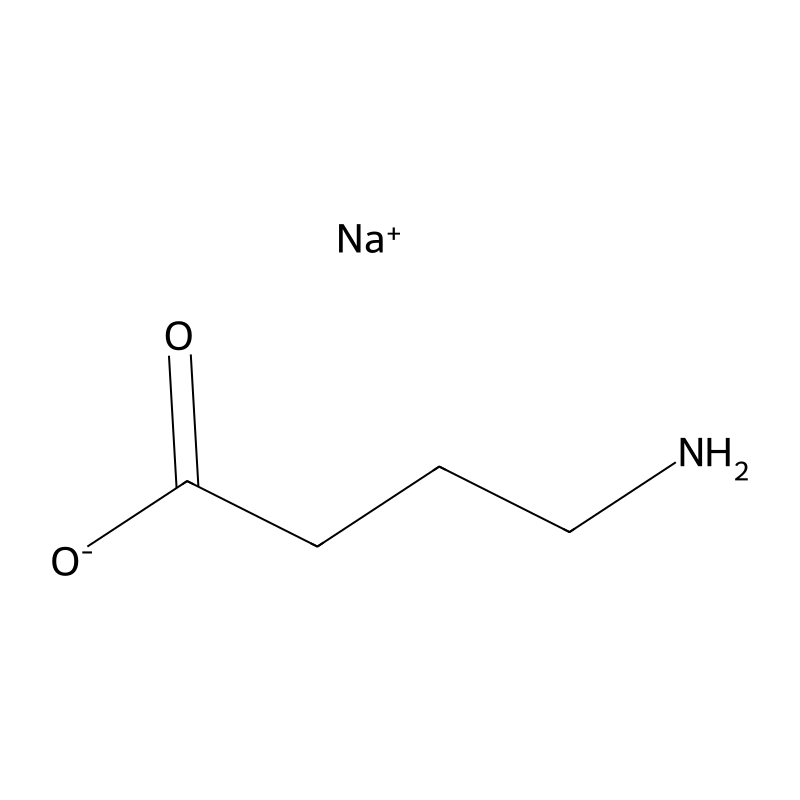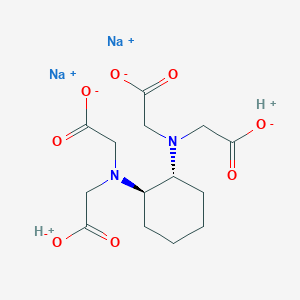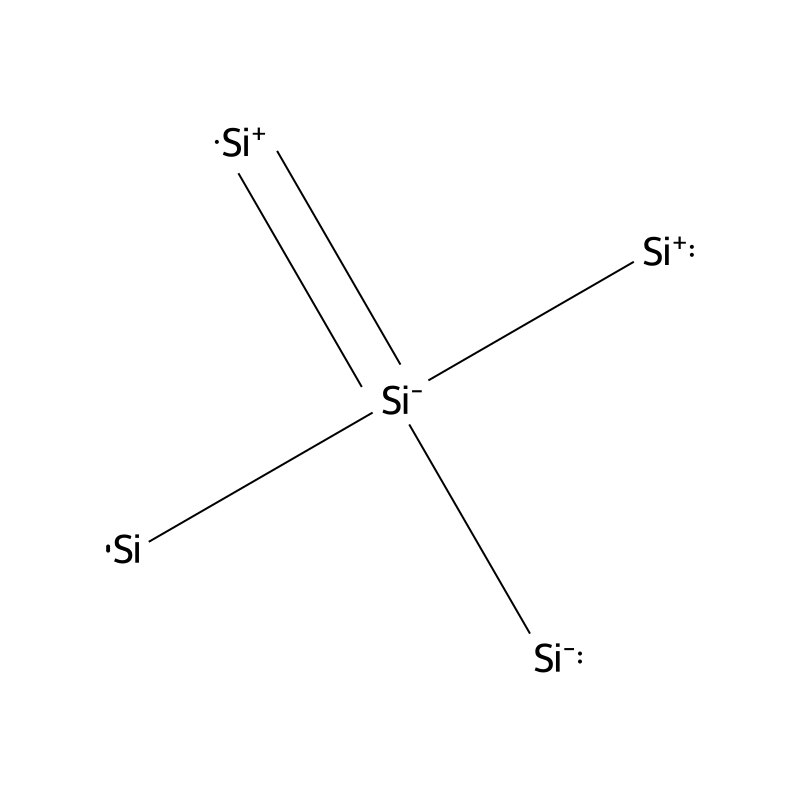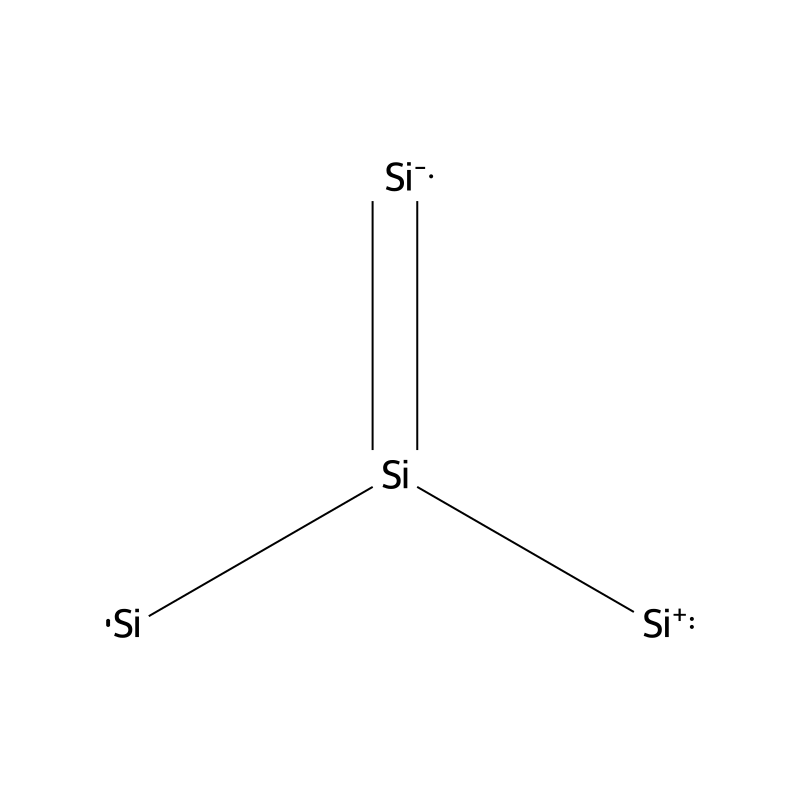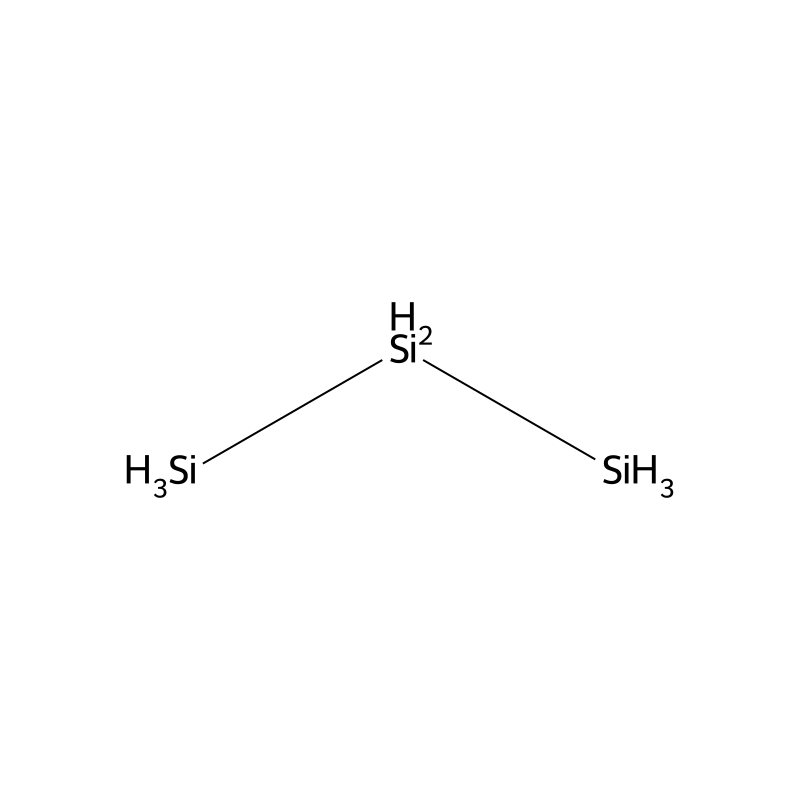(19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Inhibition of Heat Shock Protein 70 (HSP70)
17-AG functions by inhibiting the molecular chaperone protein, Heat Shock Protein 70 (HSP70) []. HSP70 plays a crucial role in cancer cell survival by stabilizing proteins essential for tumor growth and preventing their degradation. 17-AG disrupts this process, leading to cancer cell death [].
Targeting the IRE1α-XBP1s Pathway in Melanoma
Studies suggest that 17-AG is particularly effective against melanoma, a type of skin cancer. It selectively reduces the activity of the IRE1α-XBP1s pathway, a signaling cascade involved in the unfolded protein response (UPR) in the endoplasmic reticulum (ER) []. This pathway helps melanoma cells adapt to stress conditions. By inhibiting it, 17-AG disrupts this adaptation and promotes cancer cell death [].
The compound (19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate is a complex organic molecule characterized by a unique bicyclic structure and multiple functional groups. Its intricate arrangement includes amino, hydroxy, and methoxy groups, along with a carbamate moiety. Such structural features suggest potential biological activities and applications in medicinal chemistry. The presence of multiple methoxy and methyl groups may influence its solubility and reactivity, making it a candidate for various
The primary mechanism of action of 17-AG involves its interaction with HSP70. 17-AG binds competitively to the ATP-binding pocket of HSP70, hindering its ability to bind ATP, a crucial step in the chaperone cycle [, ]. This disrupts protein folding and prevents HSP70 from assisting cancer cells in maintaining protein homeostasis. The accumulation of misfolded proteins triggers cellular stress pathways, ultimately leading to apoptosis (programmed cell death) in cancer cells [, ].
- Nucleophilic Substitution Reactions: The amino group can act as a nucleophile in substitution reactions.
- Hydrolysis: The carbamate bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbonic acid derivatives.
- Condensation Reactions: The hydroxyl group can engage in condensation reactions with aldehydes or ketones to form ethers or esters.
- Oxidation-Reduction Reactions: The presence of multiple functional groups allows for various oxidation states, enabling redox reactions.
These reactions are mediated by specific enzymes in biological systems, emphasizing the importance of enzyme catalysis in metabolic pathways involving such compounds
The biological activity of this compound can be predicted using computational methods that analyze structure-activity relationships (SAR). These methods assess potential pharmacological effects based on the compound's structure. For instance:
Several synthetic routes may be employed to produce this compound:
- Multi-step Synthesis: Starting from simpler precursors, sequential reactions involving protection-deprotection strategies can yield the desired structure.
- One-Pot Reactions: Utilizing catalysts that facilitate multiple transformations in a single reaction vessel can streamline synthesis.
- Biocatalysis: Enzymatic methods can be employed to achieve specific functional group modifications with high selectivity and efficiency.
The choice of synthesis method will depend on factors such as yield, purity, and scalability for potential industrial applications .
This compound has potential applications in various fields:
- Pharmaceuticals: It may serve as a lead compound for drug development targeting infections or oxidative stress-related diseases.
- Agriculture: Its antimicrobial properties could be harnessed in developing bio-pesticides or fungicides.
- Materials Science: The unique structural features might allow incorporation into polymers or other materials with enhanced properties.
Interaction studies are crucial for understanding how this compound interacts with biological macromolecules:
- Protein-Ligand Interactions: Techniques such as molecular docking can predict how the compound binds to target proteins.
- Cellular Uptake Studies: Investigating how well the compound penetrates cellular membranes can inform its bioavailability and efficacy.
- Toxicity Assessments: Evaluating cytotoxicity against various cell lines helps determine safety profiles for therapeutic use .
Several compounds share structural similarities with the target compound, allowing for comparative analysis:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Amino acids + Hydroxy groups | Antimicrobial | Simple structure |
| Compound B | Bicyclic + Methoxy groups | Antioxidant | High stability |
| Compound C | Carbamate + Multiple methyls | Enzyme inhibition | Specificity towards certain enzymes |
The uniqueness of the target compound lies in its complex bicyclic structure combined with multiple functional groups that may enhance its biological activities compared to simpler analogs.
By examining these aspects comprehensively, researchers can better understand the potential of (19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate, paving the way for future studies and applications in medicinal chemistry and related fields.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Other CAS
Wikipedia
Dates
2. Porter, James R.; Ge, Jie; Lee, John; Normant, Emmanuel; West, Kip. Ansamycin inhibitors of Hsp90: nature's prototype for anti-chaperone therapy. Current Topics in Medicinal Chemistry (Sharjah, United Arab Emirates) (2009), 9(15), 1386-1418. CODEN: CTMCCL ISSN:1568-0266. CAN 152:421418 AN 2010:152784
3. Douglas, Mark; Lim, Alice R.; Porter, James R.; West, Kip; Pink, Melissa M.; Ge, Jie; Wylie, Andrew A.; Tibbits, Thomas T.; Biggs, Kurtis; Curtis, Michael; Palombella, Vito J.; Adams, Julian; Fritz, Christian C.; Normant, Emmanuel. The antiproliferative activity of the heat shock protein 90 inhibitor IPI-504 is not dependent on NAD(P)H:quinone oxidoreductase 1 activity in vivo. Molecular Cancer Therapeutics (2009), 8(12), 3369-3378. CODEN: MCTOCF ISSN:1535-7163. CAN 152:206394 AN 2009:1541742
4. Horton, William A.; Laederich, Melanie B. HSP90 inhibitors for the treatment for achondroplasia and other FGF receptor-mediated conditions. U.S. Pat. Appl. Publ. (2009), 62 pp. CODEN: USXXCO US 2009192133 A1 20090730 CAN 151:212530 AN 2009:919310
5. Burke, Patrick J.; Toki, Brian E.; Meyer, David W.; Miyamoto, Jamie B.; Kissler, Kim M.; Anderson, Martha; Senter, Peter D.; Jeffrey, Scott C. Novel immunoconjugates comprised of streptonigrin and 17-amino-geldanamycin attached via a dipeptide-p-aminobenzyl-amine linker system. Bioorganic & Medicinal Chemistry Letters (2009), 19(10), 2650-2653. CODEN: BMCLE8 ISSN:0960-894X. CAN 151:131697 AN 2009:539798
6. Tian, Zong-Qiang; Wang, Zhan; MacMillan, Karen S.; Zhou, Yiqing; Carreras, Christopher W.; Mueller, Thomas; Myles, David C.; Liu, Yaoquan. Potent Cytotoxic C-11 Modified Geldanamycin Analogues. Journal of Medicinal Chemistry (2009), 52(10), 3265-3273. CODEN: JMCMAR ISSN:0022-2623. CAN 151:8165 AN 2009:524665
7. Ross, David; Siegel, David; Guo, Wenchang; Moody, Christopher J.; McErlean, Christopher S. P. 19-Substituted geldanamycin derivative Hsp90 inhibitors with modified toxicity, and use in the treatment of cancers and other proliferative disorders. PCT Int. Appl. (2009), 33pp. CODEN: PIXXD2 WO 2009026548 A1 20090226 CAN 150:252612 AN 2009:237976
8. Matthieu, Michel; Dubois, Vincent; Tranchant, Isabelle; Kearsey, Jonathan. Preparation of peptide prodrugs modified with a 1,2,3,4-cyclobutanetetracarboxylic acid derived moiety useful in treatment and diagnosis of tumors and inflammatory diseases. PCT Int. Appl. (2008), 96pp. CODEN: PIXXD2 WO 2008120098 A2 20081009 CAN 149:448733 AN 2008:1210491
9. Guo, Wenchang; Reigan, Philip; Siegel, David; Ross, David. Enzymatic reduction and glutathione conjugation of benzoquinone ansamycin heat shock protein 90 inhibitors: relevance for toxicity and mechanism of action. Drug Metabolism and Disposition (2008), 36(10), 2050-2057. CODEN: DMDSAI ISSN:0090-9556. CAN 149:417127 AN 2008:1190690
10. Johnston, Jeffrey S.; Phelps, Mitch A.; Blum, Kristie A.; Blum, William; Grever, Michael R.; Farley, Katherine L.; Dalton, James T. Development and validation of a rapid and sensitive high-performance liquid chromatography-mass spectroscopy assay for determination of 17-(allylamino)-17-demethoxygeldanamycin and 17-(amino)-17-demethoxygeldanamycin in human plasma. Journal of Chromatography, B: Analytical Technologies in the Biomedical and Life Sciences (2008), 871(1), 15-21. CODEN: JCBAAI ISSN:1570-0232. CAN 149:238641 AN 2008:945482
11. Austad, Brian C.; Grenier, Louis; Holson, Edward B.; Lee, John J.; Pak, Roger H.; Porter, James R.; Wright, James L. Preparation and oral compositions of ansamycin analogs for cancer treatment. PCT Int. Appl. (2008), 129pp. CODEN: PIXXD2 WO 2008073424 A2 20080619 CAN 149:62745 AN 2008:733538
12. Hansske, Friedrich Georg; Werner, Simon; Eckard, Peter; Maskey, Rajendra-Prasad; Rasser, Hans-Falk; Sontag, Bernd; Grun-Wollny, Iris. Synthesis of ansamycin derivatives. PCT Int. Appl. (2008), 30pp. CODEN: PIXXD2 WO 2008034895 A2 20080327 CAN 148:379386 AN 2008:377776
13. Liu, Ruqing; Blower, Paul E.; Pham, Anh-Nhan; Fang, Jialong; Dai, Zunyan; Wise, Carolyn; Green, Bridgette; Teitel, Candee H.; Ning, Baitang; Ling, Wenhua; Lyn-Cook, Beverly D.; Kadlubar, Fred F.; Sadee, Wolfgang; Huang, Ying. Cystine-glutamate transporter SLC7A11 mediates resistance to geldanamycin but not to 17-(allylamino)-17-demethoxygeldanamycin. Molecular Pharmacology (2007), 72(6), 1637-1646. CODEN: MOPMA3 ISSN:0026-895X. CAN 148:182428 AN 2007:1423022
14. Takahisa, Hiroshi; Kurosaki, Naoko; Ujino, Masayuki; Shimotono, Kunitada. Antiviral agents containing heat-shock protein (Hsp) inhibitors. Jpn. Kokai Tokkyo Koho (2007), 11pp. CODEN: JKXXAF JP 2007238442 A 20070920 CAN 147:357128 AN 2007:1056058
15. Mansfield, Robert K.; Ulm, Edgar H. Compositions containing ansamycin. PCT Int. Appl. (2007), 45 pp. CODEN: PIXXD2 WO 2007064926 A2 20070607 CAN 147:58335 AN 2007:618537
16. Tao, Chunlin; Han, Hongna; Sun, Xiaowen; De, Tapas; Desai, Neil P.; Soon-Shiong, Patrick. Preparation of geldanamycin derivatives and pharmaceutical compositions thereof. PCT Int. Appl. (2007), 109 pp. CODEN: PIXXD2 WO 2007059116 A2 20070524 CAN 147:9711 AN 2007:565403
17. Johnson, Robert G., Jr.; Hannah, Alison L.; Cropp, Gillian F.; Zhou, Yiqing; Sherrill, Michael J. Method for treating breast cancer using 17-allylamino-17-demethoxygeldanamycin (17-AAG) or 17-amino-17-demethoxygeldanamycin (17-AG) or a prodrug of either in combination with an inhibitor of HER2. PCT Int. Appl. (2007), 47 pp. CODEN: PIXXD2 WO 2007053284 A2 20070510 CAN 146:475670 AN 2007:510559
18. Tadtong, Sarin; Meksuriyen, Duangdeun; Tanasupawat, Somboon; Isobe, Minoru; Suwanborirux, Khanit. Geldanamycin derivatives and neuroprotective effect on cultured P19-derived neurons. Bioorganic & Medicinal Chemistry Letters (2007), 17(10), 2939-2943. CODEN: BMCLE8 ISSN:0960-894X. CAN 147:118054 AN 2007:478022
19. Lang, Wensheng; Caldwell, Gary W.; Li, Jian; Leo, Gregory C.; Jones, William J.; Masucci, John A. Biotransformation of geldanamycin and 17-allylamino-17-demethoxygeldanamycin by human liver microsomes: reductive versus oxidative metabolism and implications. Drug Metabolism and Disposition (2007), 35(1), 21-29. CODEN: DMDSAI ISSN:0090-9556. CAN 146:350546 AN 2007:65571
20. Yu, Wenjuan; Rao, Qing; Wang, Min; Tian, Zheng; Liu, Xiangrong; Lin, Dong; Wang, Jianxiang. HSP90 inhibitor-induced apoptosis and differentiation of Kasumi-1 and its mechanisms. Zhonghua Xueyexue Zazhi (2005), 26(12), 728-731. CODEN: CHTCD7 ISSN:0253-2727. CAN 147:86468 AN 2007:39254
21. Johnson, Robert; Hannah, Alison; Cropp, Gillian; Zhou, Yiqing; Sherrill, J. Method for treating multiple myeloma using 17-allylamino-17-demethoxygeldanamycin (17-AAG) or 17-aminogeldanamycin (17-AG) or a prodrug of either. PCT Int. Appl. (2006), 47pp. CODEN: PIXXD2 WO 2006118953 A2 20061109 CAN 145:483708 AN 2006:1177283
22. Johnson, Robert G., Jr.; Hannah, Alison L.; Cropp, Gillian F.; Zhou, Yiqing; Sherrill, J. Michael. Method for treating multiple myeloma using 17-allylamino-17-demethoxygeldanamycin (17-AAG) or 17-aminogeldanamycin (17-AG) or a prodrug of either in combination with a proteasome inhibitor. PCT Int. Appl. (2006), 57pp. CODEN: PIXXD2 WO 2006119032 A1 20061109 CAN 145:465683 AN 2006:1176652
23. Luo, Yuxin; Peng, Gangsheng. Analysis of 17-allylamino-17-demethyloxygeldanamycin and its active metabolites by electrospray ionization mass spectrometry. Zhongguo Yaoye (2006), 15(8), 17-18. CODEN: ZYHAB5 ISSN:1006-4931. CAN 146:435075 AN 2006:1101702
24. Guo, Wenchang; Reigan, Philip; Siegel, David; Zirrolli, Joseph; Gustafson, Daniel; Ross, David. The bioreduction of a series of benzoquinone ansamycins by NAD(P)H:quinone oxidoreductase 1 to more potent heat shock protein 90 inhibitors, the hydroquinone ansamycins. Molecular Pharmacology (2006), 70(4), 1194-1203. CODEN: MOPMA3 ISSN:0026-895X. CAN 146:19597 AN 2006:1070581
25. Ulm, Edgar H.; Mansfield, Robert K.; Timony, Gregg A.; Boehm, Marcus F. Methods for producing ansamycin antibiotics and using them in phospholipid-based pharmaceutical formulations. U.S. Pat. Appl. Publ. (2006), 29pp. CODEN: USXXCO US 2006228405 A1 20061012 CAN 145:397275 AN 2006:1070152
26. Fang, Lanyan; Battisti, Robert F.; Cheng, Hao; Reigan, Philip; Xin, Yan; Shen, Jie; Ross, David; Chan, Kenneth K.; Martin, Edward W., Jr.; Wang, Peng George; Sun, Duxin. Enzyme Specific Activation of Benzoquinone Ansamycin Prodrugs Using HuCC49 CH2- -Galactosidase Conjugates. Journal of Medicinal Chemistry (2006), 49(21), 6290-6297. CODEN: JMCMAR ISSN:0022-2623. CAN 145:465320 AN 2006:959173
27. She, Gaohong; Meng, Zhiyun; Liu, Huiling; Wang, Dongyuan; Dou, Guifang. RP-HPLC measurement of 17-allylamino-17-demethoxygeldanamycin and its active metabolite 7-amino-17-demethoxygeldanamycin in rat plasma. Yaowu Fenxi Zazhi (2005), 25(10), 1161-1164. CODEN: YFZADL ISSN:0254-1793. CAN 145:347735 AN 2006:957552
28. Ross, David; Siegel, David; Reigan, Philip; Guo, Wenchang; Gustafson, Daniel L. Hsp90 inhibitors, methods of making and uses therefor. U.S. Pat. Appl. Publ. (2006), 27pp. CODEN: USXXCO US 2006205705 A1 20060914 CAN 145:328353 AN 2006:952549
29. Ge, Jie; Normant, Emmanuel; Porter, James R.; Ali, Janid A.; Dembski, Marlene S.; Gao, Yun; Georges, Asimina T.; Grenier, Louis; Pak, Roger H.; Patterson, Jon; Sydor, Jens R.; Tibbitts, Thomas T.; Tong, Jeffrey K.; Adams, Julian; Palombella, Vito J. Design, Synthesis, and Biological Evaluation of Hydroquinone Derivatives of 17-Amino-17-demethoxygeldanamycin as Potent, Water-Soluble Inhibitors of Hsp90. Journal of Medicinal Chemistry (2006), 49(15), 4606-4615. CODEN: JMCMAR ISSN:0022-2623. CAN 145:292745 AN 2006:643682
30. Castro, Januario E.; Kipps, Thomas J.; Burrows, Francis J.; Kamal, Adeela; Prada, Carlo E. Methods and compositions for treating chronic lymphocytic leukemia. PCT Int. Appl. (2006), 47 pp. CODEN: PIXXD2 WO 2006050457 A2 20060511 CAN 144:445345 AN 2006:439545
31. Castro, Januario E.; Kipps, Thomas J.; Prada, Carlos E.; Burrow, Francis J.; Kamal, Adeela. Methods and compositions using Hsp90 inhibitors for modulation of apoptosis and treatment of proliferative disorders. PCT Int. Appl. (2006), 50 pp. CODEN: PIXXD2 WO 2006050373 A2 20060511 CAN 144:445344 AN 2006:439544
32. Sun, Duxin; Wang, Peng George; Martin, Edward, Jr. Methods and compositions for enzyme-specific activation of carbohydrate-conjugated prodrugs. PCT Int. Appl. (2006), 59 pp. CODEN: PIXXD2 WO 2006042056 A2 20060420 CAN 144:419684 AN 2006:366982
33. Mansfield, Robert K.; Ulm, Edgar H.; Timony, Gregg A. Oral pharmaceutical formulations of ansamycins. U.S. Pat. Appl. Publ. (2006), 37 pp. CODEN: USXXCO US 2006067953 A1 20060330 CAN 144:338146 AN 2006:298783
34. Cysyk, Richard L.; Parker, Robert J.; Barchi, Joseph J., Jr.; Steeg, Patricia S.; Hartman, Neil R.; Strong, John M. Reaction of Geldanamycin and C17-Substituted Analogues with Glutathione: Product Identifications and Pharmacological Implications. Chemical Research in Toxicology (2006), 19(3), 376-381. CODEN: CRTOEC ISSN:0893-228X. CAN 144:205349 AN 2006:121999
35. Adams, Julian; Gao, Yun; Evangelinos, Asimina T. Georges; Grenier, Louis; Pak, Roger H.; Porter, James R.; Wright, James L. Preparation and formulation of reduced benzoquinone-containing ansamycins for the treatment of cancer. U.S. Pat. Appl. Publ. (2006), 61 pp., Cont.-in-part of U.S. Ser. No. 22,057. CODEN: USXXCO US 2006019941 A1 20060126 CAN 144:170823 AN 2006:74768
36. Xie, Qian; Wenkert, David; Shen, Yuchai; Vande Woude, George F.; Hay, Rick. Preparation of geldanamycin and derivatives to inhibit cancer invasion and identify novel targets. PCT Int. Appl. (2005), 89 pp. CODEN: PIXXD2 WO 2005095347 A1 20051013 CAN 143:367146 AN 2005:1103751
37. Rastelli, Giulio; Tian, Zong-Qiang; Wang, Zhan; Myles, David; Liu, Yaoquan. Structure-based design of 7-carbamate analogs of geldanamycin. Bioorganic & Medicinal Chemistry Letters (2005), 15(22), 5016-5021. CODEN: BMCLE8 ISSN:0960-894X. CAN 143:415601 AN 2005:1084927
38. Adams, Julian; Gao, Yun; Georges Evangelinos, Asimina T.; Grenier, Louis; Pak, Roger H.; Porter, James R.; Wright, James L. Preparation of benzoquinone-containing ansamycin analogs for the treatment of cancer. PCT Int. Appl. (2005), 249 pp. CODEN: PIXXD2 WO 2005063714 A1 20050714 CAN 143:115389 AN 2005:612259
39. Shen, Yuehai; Xie, Qian; Norberg, Monica; Sausville, Edward; Vande Woude, George; Wenkert, David. Geldanamycin derivative inhibition of HGF/SF-mediated Met tyrosine kinase receptor-dependent urokinase-plasminogen activation. Bioorganic & Medicinal Chemistry (2005), 13(16), 4960-4971. CODEN: BMECEP ISSN:0968-0896. CAN 143:205781 AN 2005:592784
40. Mesa, Ruben A.; Loegering, David; Powell, Heather L.; Flatten, Karen; Arlander, Sonnet J. H.; Dai, Nga T.; Heldebrant, Michael P.; Vroman, Benjamin T.; Smith, B. Douglas; Karp, Judith E.; Ten Eyck, Cynthia J.; Erlichman, Charles; Kaufmann, Scott H.; Karnitz, Larry M. Heat shock protein 90 inhibition sensitizes acute myelogenous leukemia cells to cytarabine. Blood (2005), 106(1), 318-327. CODEN: BLOOAW ISSN:0006-4971. CAN 143:318529 AN 2005:581048
41. Xie, Qian; Gao, Chong-Feng; Shinomiya, Nariyoshi; Sausville, Edward; Hay, Rick; Gustafson, Margaret; Shen, Yuehai; Wenkert, David; Vande Woude, George F. Geldanamycins exquisitely inhibit HGF/SF-mediated tumor cell invasion. Oncogene (2005), 24(23), 3697-3707. CODEN: ONCNES ISSN:0950-9232. CAN 143:71214 AN 2005:447003
42. Xu, Lu; D'Argenio, David Z.; Eiseman, Julie L.; Egorin, Merrill J. Bayesian inference in physiologically-based pharmacokinetic modeling: application to anticancer drug development. Advanced Methods of Pharmacokinetic and Pharmacodynamic Systems Analysis, Volume 3, [Workshop on Advanced Methods of Pharmacokinetic and Pharmacodynamic Systems Analysis], 10th, Marina del Rey, CA, United States, June 16-17, 2003 (2004), Meeting Date 2003, 105-131. CODEN: 69GMPG CAN 143:52687 AN 2005:149389
43. Chen, Xueyu; Bies, Robert R.; Ramanathan, Ramesh K.; Zuhowski, Eleanor G.; Trump, Donald L.; Egorin, Merrill J. Population pharmacokinetic analysis of 17-(allylamino)-17-demethoxygeldanamycin (17AAG) in adult patients with advanced malignancies. Cancer Chemotherapy and Pharmacology (2005), 55(3), 237-243. CODEN: CCPHDZ ISSN:0344-5704. CAN 142:329102 AN 2005:10423
44. Tian, Zong-Qiang; Liu, Yaoquan; Zhang, Dan; Wang, Zhan; Dong, Steven D.; Carreras, Christopher W.; Zhou, Yiqing; Rastelli, Giulio; Santi, Daniel V.; Myles, David C. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives. Bioorganic & Medicinal Chemistry (2004), 12(20), 5317-5329. CODEN: BMECEP ISSN:0968-0896. CAN 141:424044 AN 2004:791691
45. Le Brazidec, Jean-Yves; Kamal, Adeela; Busch, David; Thao, Lia; Zhang, Lin; Timony, Gregg; Grecko, Roy; Trent, Katy; Lough, Rachel; Salazar, Tim; Khan, Samina; Burrows, Francis; Boehm, Marcus F. Synthesis and Biological Evaluation of a New Class of Geldanamycin Derivatives as Potent Inhibitors of Hsp90. Journal of Medicinal Chemistry (2004), 47(15), 3865-3873. CODEN: JMCMAR ISSN:0022-2623. CAN 141:173997 AN 2004:498166
46. Chung, Yuen-Li; Troy, Helen; Banerji, Udai; Jackson, Laura E.; Walton, Mike I.; Stubbs, Marion; Griffiths, John R.; Judson, Ian R.; Leach, Martin O.; Workman, Paul; Ronen, Sabrina M. Magnetic Resonance Spectroscopic Pharmacodynamic Markers of the Heat Shock Protein 90 Inhibitor 17-Allylamino,17-Demethoxygeldanamycin (17AAG) in Human Colon Cancer Models. Journal of the National Cancer Institute (2003), 95(21), 1624-1633. CODEN: JNCIEQ ISSN:0027-8874. CAN 141:16981 AN 2003:903990
47. Ulm, Edgar; Chen, Andrew; Boehm, Marcus. Ansamycin formulations and methods for producing and using same. PCT Int. Appl. (2003), 41 pp. CODEN: PIXXD2 WO 2003086381 A1 20031023 CAN 139:341747 AN 2003:836836
48. Rothman, James E.; Mayhew, Mark; Hoe, Mee H.; Houghton, Alan; Hartl, Ulrich; Ouerfelli, Ouathek; Moroi, Yoichi. Peptide conjugates comprising heat shock protein-binding peptide and antigenic peptide for treating infectious and malignant diseases. U.S. Pat. Appl. Publ. (2003), 62 pp. CODEN: USXXCO US 2003194409 A1 20031016 CAN 139:322266 AN 2003:817915
49. Xu, Lu; Eiseman, Julie L.; Egorin, Merrill J.; D'Argenio, David Z. Physiologically-Based Pharmacokinetics and Molecular Pharmacodynamics of 17-(allylamino)-17-demethoxygeldanamycin and Its Active Metabolite in Tumor-Bearing Mice. Journal of Pharmacokinetics and Pharmacodynamics (2003), 30(3), 185-219. CODEN: JPPOAH ISSN:1567-567X. CAN 140:209843 AN 2003:692539
50. Zhang, Lin; Le Brazidec, Jean-Yves; Boehm, Marcus F.; McHugh, Sean Konrad; Fan, Junhua; Fritz, Lawrence C.; Burrows, Francis J. Preparation of ansamycins having improved pharmacological and biological properties. PCT Int. Appl. (2003), 207 pp. CODEN: PIXXD2 WO 2003066005 A2 20030814 CAN 139:164658 AN 2003:633428
